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  • Product: 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid
  • CAS: 918667-50-2

Core Science & Biosynthesis

Foundational

thermodynamic stability of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid. While specific experimental data for this compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines a robust, multi-faceted strategy for its complete stability characterization. We will delve into the analysis of its molecular structure to predict potential degradation pathways and present detailed experimental protocols for forced degradation studies and thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, we will explore the role of computational modeling in corroborating experimental findings. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its recommendations in authoritative scientific principles.

Introduction: The Critical Role of Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the resistance of a drug substance to chemical change under various environmental conditions. A molecule that is thermodynamically unstable can degrade into impurities, leading to a loss of potency, altered bioavailability, and potentially the formation of toxic byproducts. Therefore, a thorough understanding of an API's stability profile is a non-negotiable prerequisite for successful drug development, mandated by regulatory bodies worldwide.

The subject of this guide, 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, is a substituted pyrrole derivative. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] However, the electron-rich nature of the pyrrole ring and the presence of functional groups like carboxylic acids can introduce inherent instabilities.[2] This guide will provide the necessary theoretical and practical framework to rigorously assess these potential liabilities in 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid.

Molecular Structure Analysis and Predicted Instabilities

A proactive approach to stability testing begins with a critical examination of the molecule's structure to hypothesize potential degradation pathways.

  • The Pyrrole Ring: The 1H-pyrrole ring is an aromatic, electron-rich heterocycle. This high electron density makes it susceptible to oxidation , which can be initiated by atmospheric oxygen, light, or oxidizing agents, potentially leading to the formation of colored, insoluble polymers or pyrrolinones.[2]

  • The Carboxylic Acid Group: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[3] The stability of the resulting molecule can drive this process. For pyrrole-2-carboxylic acids, acid-catalyzed decarboxylation mechanisms have been investigated, involving protonation at either the carboxyl oxygen or the α-carbon of the pyrrole ring.[4]

  • The N-Aryl Substituent (2-Ethylphenyl): The direct attachment of a phenyl ring to the pyrrole nitrogen generally increases steric hindrance and can influence the electronic properties of the pyrrole ring. While this substituent is relatively stable, its steric bulk could influence intermolecular interactions, such as the formation of dimers observed in solid-state pyrrole-2-carboxylic acid.[5][6]

  • Overall Structure: The conjugation between the pyrrole ring and the carboxylic acid group influences the molecule's electronic distribution and reactivity. The planarity between the ring and the carboxyl group is a known feature of pyrrole-2-carboxylic acid.[6]

Based on this analysis, the primary degradation pathways to investigate for 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid are oxidation of the pyrrole ring and thermal or pH-mediated decarboxylation.

A Comprehensive Workflow for Stability Assessment

A robust stability assessment integrates chemical stress testing, thermal analysis, and computational modeling to provide a holistic view. The following workflow is recommended to systematically characterize the thermodynamic stability of the target compound.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Characterization & Modeling cluster_3 Phase 4: Synthesis & Reporting Mol_Structure Molecular Structure Analysis Lit_Review Literature Review on Analogous Compounds Mol_Structure->Lit_Review Identifies known instabilities Forced_Deg Forced Degradation (Stress Testing) Lit_Review->Forced_Deg Guides stress condition selection Thermal_Analysis Thermal Analysis (DSC & TGA) Deg_ID Degradant Identification (LC-MS) Forced_Deg->Deg_ID Generates degradation products Stability_Profile Comprehensive Stability Profile Thermal_Analysis->Stability_Profile Provides data on thermal events Comp_Model Computational Modeling (DFT) Deg_ID->Comp_Model Provides structures for energy calculation Deg_ID->Stability_Profile Defines chemical stability Comp_Model->Stability_Profile Corroborates stability and mechanisms

Caption: Logical workflow for the stability assessment of a new chemical entity.

Experimental Assessment Protocols

The following protocols provide a standardized approach to gathering empirical data on the stability of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid.

Forced Degradation (Stress Testing)

Forced degradation studies purposefully expose the API to harsh conditions to accelerate degradation, which is essential for identifying potential degradants and developing stability-indicating analytical methods.[7][8] The goal is to achieve 10-20% degradation of the active ingredient.[7]

Protocol 1: General Forced Degradation Workflow

  • Stock Solution Preparation: Prepare a stock solution of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl). Heat at a controlled temperature (e.g., 60 °C) for a specified period.[2][9]

    • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide (NaOH). Keep at room temperature, as pyrrole derivatives can be extremely unstable in alkaline media.[2][10]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[2][9]

    • Thermal Degradation (Solution): Keep a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).[9]

    • Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C), ensuring it is below the melting point.[9]

    • Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil in the same location.[10]

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid hydrolysis, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base hydrolysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute all samples (stressed and control) with the mobile phase and analyze using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a mass spectrometry (MS) detector to aid in the identification of degradation products.

Thermal Analysis

Thermal analysis techniques are indispensable for characterizing the solid-state properties of an API.

Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is used to determine thermal transition temperatures like melting point, which is indicative of purity and crystalline form, and to study exothermic decompositions.[11]

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range sufficient to encompass all thermal events (e.g., 25 °C to 300 °C).

  • Data Analysis: Record the heat flow versus temperature. The resulting thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of melting and the peak maximum are key data points.

Protocol 3: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[12] It is used to determine the temperature at which the compound begins to decompose.[13][14]

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid into a TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a defined heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of weight loss is a critical indicator of thermal decomposition. The first derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.[13]

Data Presentation and Interpretation

Quantitative data from stability studies should be tabulated for clarity and easy comparison.

Table 1: Summary of Forced Degradation Studies on 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (Hypothetical Data)

Stress ConditionDuration (hrs)Assay of Parent (%)No. of DegradantsMajor Degradant (RT, min)
Control 4899.80-
0.1 M HCl (60°C) 2491.214.5
0.1 M NaOH (RT) 885.523.8, 5.1
3% H₂O₂ (RT) 2488.936.2
Thermal (80°C, Solid) 4898.114.5
Photolysis (ICH Q1B) -94.327.1

Table 2: Summary of Thermal Analysis Data for 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (Hypothetical Data)

Analysis TechniqueParameterObserved ValueInterpretation
DSC Melting Onset175.2 °CStart of melting process
Melting Peak178.5 °CSharp peak indicates high purity
Decomposition> 220 °C (Exotherm)Onset of exothermic decomposition
TGA Onset of Decomposition225.0 °CTemperature at which significant mass loss begins
Tₘₐₓ (DTG Peak)235.8 °CTemperature of maximum decomposition rate

Interpretation: The combined results from these analyses will form a comprehensive stability profile. For instance, significant degradation under oxidative and alkaline conditions would indicate that the pyrrole ring is a primary liability. The thermal analysis data provides a clear upper-temperature limit for storage and handling. Any degradants formed should be identified using techniques like LC-MS/MS and, if they appear in long-term stability studies, their structure must be elucidated and they must be qualified for safety.

The Role of Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can complement experimental findings.[15] By calculating the gas-phase enthalpies of formation for the parent molecule and its potential degradation products, the thermodynamic favorability of different degradation pathways can be assessed.[16] This approach helps to rationalize the experimental observations and can guide further formulation development to mitigate identified instabilities.

Conclusion

Characterizing the thermodynamic stability of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid requires a systematic and multi-pronged approach. By combining a theoretical analysis of the molecular structure with rigorous experimental stress testing and thermal analysis, researchers can build a comprehensive stability profile. This profile is fundamental to guiding synthetic route optimization, formulation development, and defining appropriate storage conditions, ultimately ensuring the development of a safe, stable, and effective pharmaceutical product. The methodologies and logical workflows presented in this guide provide a robust framework for achieving this critical objective.

References

  • Gouda, A. A., & Al-Ghobashy, M. A. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

  • Preceden. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. Preceden.com. [Link]

  • Aherne, F. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Innovatech Labs. (2014). Differential Scanning Calorimetry & Pharmaceuticals. Innovatech-Labs.com. [Link]

  • Coriolis Pharma. Differential Scanning Calorimetry. Coriolis-Pharma.com. [Link]

  • Celignis. Thermogravimetric Analysis (TGA) - of Biomass and Materials. Celignis.com. [Link]

  • Adejoro, I. A., & Adeboye, O. O. (2015). COMPUTATIONAL STUDY ON POLYMERS OF UNSUBSTITUTED AND SOME SUBSTITUTED PYRROLES. University of Ibadan DSpace Repository. [Link]

  • Johnson, B. J., & Riddle, M. E. (2021). Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices. ACS Applied Materials & Interfaces, 13(28), 33527–33537. [Link]

  • Chirico, R. D., & Kazakov, A. (2015). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics, 81, 137-148. [Link]

  • Ribeiro da Silva, M. A., & Santos, L. M. (2009). Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid. The Journal of Physical Chemistry A, 113(35), 9743–9748. [Link]

  • Scribd. Thermogravimetric Analysis. Scribd. [Link]

  • Borba, A., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10643–10652. [Link]

  • Reddit User Discussion. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

  • Reddit User Discussion. (2017). What is Thermogravimetric Analysis used for? r/chemhelp. [Link]

  • ResearchGate. Thermogravimetry: TG and DTG curves of (a) humic acid (HA); (b) fulvic... ResearchGate. [Link]

  • Alfa Chemistry. Thermo Gravimetric Analysis (TGA). TCA Lab. [Link]

  • Schneider, M., et al. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics, 160(9). [Link]

  • Szewczyk, M., et al. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • Ganesan, M., & Kim, J. (2021). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Borba, A., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. [Link]

  • de Azevedo, W. F., & Dias, R. (2008). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Targets, 9(12), 1071-1076. [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 12(11), 001-012. [Link]

  • Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 11(1), 5178. [Link]

  • Li, Y., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry Central Journal, 18(1), 23. [Link]

  • Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. Chemistry Stack Exchange. [Link]

  • Poskonis, A., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • Zeng, F. L. (2009). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1121. [Link]

  • NIST. 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

  • Li, Y., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 188. [Link]

  • Shevchenko, D., et al. (2025). Synthesis and Thermodynamic Parameters of Phase Transitions of 3-(1-R-5-Phenyl-1H-Pyrrol-2-yl)propanoic Acid Derivatives. Chemistry & Chemical Technology, 19(3), 403. [Link]

  • Li, Y., et al. (2018). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. International Journal of Quantum Chemistry, 118(17), e25694. [Link]

  • Shevchenko, D., et al. (2025). Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Current Chemistry Letters. [Link]

  • Chen, Y. L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid

Abstract This comprehensive guide details a robust, two-step protocol for the synthesis of 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block for research in medicinal chemistry and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust, two-step protocol for the synthesis of 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid, a valuable heterocyclic building block for research in medicinal chemistry and materials science. The synthetic strategy is centered around the highly reliable Paal-Knorr pyrrole synthesis, followed by a standard saponification. This document provides not only a detailed, step-by-step experimental procedure but also delves into the underlying reaction mechanisms and the rationale behind key procedural choices, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Scientific Context

The pyrrole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The title compound, 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid, combines the pyrrole core with a sterically demanding N-aryl substituent and a versatile carboxylic acid handle, making it an attractive intermediate for the development of novel therapeutics and functional organic materials.

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with the Paal-Knorr synthesis being one of the most direct and versatile methods.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mild acidic conditions, to form the aromatic pyrrole ring.[3][4] This application note outlines a tailored two-step approach, beginning with the Paal-Knorr synthesis of an ester intermediate, ethyl 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate, followed by its hydrolysis to the target carboxylic acid. This strategy ensures high yields and facilitates purification.

Synthetic Strategy Overview

The synthesis is designed as a two-stage process to maximize yield and purity.

  • Step 1: Paal-Knorr Pyrrole Synthesis. This step involves the condensation of 2-ethylaniline with a suitable 1,4-dicarbonyl precursor, ethyl 2-formyl-4-oxopentanoate, to form the corresponding pyrrole ester.

  • Step 2: Saponification. The ethyl ester of the pyrrole is hydrolyzed under basic conditions to yield the final product, 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid.

This approach allows for the purification of the stable ester intermediate before proceeding to the final acid, which can sometimes be more challenging to purify.

Reaction Mechanisms and Rationale

The Paal-Knorr Pyrrole Synthesis

The accepted mechanism for the Paal-Knorr synthesis begins with the nucleophilic attack of the primary amine (2-ethylaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the stable aromatic pyrrole ring.[3][4] The use of a mild acid catalyst facilitates the dehydration steps without promoting unwanted side reactions.

Saponification

Saponification is the base-promoted hydrolysis of an ester. In this protocol, hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. A final acidification step protonates the carboxylate to give the desired carboxylic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)Purpose
2-EthylanilineC₈H₁₁N121.181.0-Starting amine
Ethyl 2-formyl-4-oxopentanoateC₈H₁₂O₄172.181.0-1,4-Dicarbonyl precursor
Glacial Acetic AcidCH₃COOH60.05Catalytic-Acid catalyst
TolueneC₇H₈92.14Solvent-Reaction solvent
Ethyl AcetateC₄H₈O₂88.11--Extraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01--Neutralizing wash
BrineNaCl (aq)---Aqueous wash
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent
EthanolC₂H₅OH46.07-SolventReaction solvent
Sodium HydroxideNaOH40.00-3.0Base for hydrolysis
Hydrochloric Acid (2M)HCl (aq)---Acidification
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-ethylaniline (12.1 g, 100 mmol) and ethyl 2-formyl-4-oxopentanoate (17.2 g, 100 mmol) in 100 mL of toluene.

  • Catalyst Addition: Add glacial acetic acid (1 mL) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield ethyl 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate as an oil or low-melting solid.

Step 2: Synthesis of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate (assuming ~80% yield from Step 1, ~20.6 g, 80 mmol) in 100 mL of ethanol.

  • Hydrolysis: Add a solution of sodium hydroxide (9.6 g, 240 mmol) in 40 mL of water.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

    • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Characterization

The final product, 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid, should be characterized to confirm its identity and purity. Expected analytical data includes:

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect signals corresponding to the ethyl group protons, the aromatic protons of the ethylphenyl ring, and the three protons of the pyrrole ring. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the carbons of the pyrrole and phenyl rings, and the ethyl group carbons.

  • IR Spectroscopy: Look for a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic C-H and C=C stretches for the aromatic rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₃H₁₃NO₂) should be observed.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Saponification A 1. Mix 2-Ethylaniline, Dicarbonyl Precursor, and Toluene in Flask B 2. Add Acetic Acid Catalyst A->B C 3. Reflux with Dean-Stark Trap (4-6h) B->C D 4. Cool and Perform Aqueous Work-up (NaHCO3, Brine) C->D E 5. Dry, Concentrate, and Purify by Column Chromatography D->E F Intermediate: Ethyl 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate E->F G 1. Dissolve Ester in Ethanol/Water F->G Proceed to Step 2 H 2. Add NaOH Solution G->H I 3. Reflux (2-3h) H->I J 4. Remove Ethanol, Wash with Ethyl Acetate I->J K 5. Acidify with HCl to Precipitate Product J->K L 6. Filter, Wash with Water, and Dry K->L M Final Product: 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid L->M reaction_mechanism amine 2-Ethylaniline intermediate1 Hemiaminal Intermediate amine->intermediate1 + dicarbonyl 1,4-Dicarbonyl dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product N-Substituted Pyrrole intermediate2->product - 2H₂O (Dehydration)

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Trustworthiness and Safety

This protocol is based on well-established and reliable chemical transformations. However, as with any chemical synthesis, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling: Toluene and ethyl acetate are flammable. Acetic acid and hydrochloric acid are corrosive. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.

The self-validating nature of this protocol lies in the clear transition between intermediates and the use of standard purification techniques. Monitoring the reaction by TLC at each stage allows for confirmation of product formation and consumption of starting materials before proceeding to the next step.

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2013). Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction. Arabian Journal of Chemistry, 10, S1649-S1652. Retrieved from [Link]

  • PharmaEducation. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, L. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12629–12638. Retrieved from [Link]

Sources

Application

using 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid as a pharmaceutical intermediate

An In-Depth Guide to the Application of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid as a Pharmaceutical Intermediate Introduction: The Strategic Value of the Pyrrole Scaffold In the landscape of medicinal chemistry, c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the Pyrrole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The pyrrole ring is a prominent member of this class, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and capacity for diverse functionalization make it an invaluable building block in drug discovery.[1] This guide focuses on a specific, highly versatile derivative: 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid . This compound serves as a pivotal intermediate, engineered with distinct functional handles that allow for the systematic development of novel therapeutic agents across various disease areas, including infectious diseases, oncology, and inflammatory disorders.[2][3]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of this intermediate. We will delve into its synthesis, core reactivity, and the rationale behind its use in constructing libraries of bioactive molecules, supported by detailed protocols and mechanistic insights.

Section 1: Physicochemical Profile and Strategic Importance

The utility of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid stems from the deliberate arrangement of its three key components: the pyrrole core, the N-aryl substituent, and the C-2 carboxylic acid. Each plays a distinct and crucial role in the design of final drug candidates.

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Typically an off-white to pale solid
Core Functional Groups Carboxylic Acid, N-Aryl Pyrrole

The Strategic Rationale Behind the Structure:

  • Carboxylic Acid (C-2 Position): This is the primary reactive handle of the molecule. Its position at C-2 is crucial for orienting substituents into key interaction domains of target enzymes or receptors. The carboxylic acid is an ideal precursor for forming robust amide bonds, a cornerstone of combinatorial chemistry and lead optimization.[2] This reaction, known as amide coupling, is one of the most reliable and widely used transformations in pharmaceutical synthesis.

  • Pyrrole Ring: This five-membered aromatic heterocycle is a versatile scaffold. It is relatively electron-rich, allowing it to participate in key electronic interactions with biological targets, such as π-π stacking. Its planar nature provides a rigid core for the precise spatial arrangement of other functional groups.

  • 1-(2-Ethylphenyl) Group: The substituent on the pyrrole nitrogen is critical for fine-tuning the pharmacological profile of the final compound.

    • Modulation of Physicochemical Properties: The ethylphenyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and influence absorption, distribution, metabolism, and excretion (ADME) properties.

    • Steric Influence: The ortho-ethyl group provides steric bulk that can enforce a specific conformation (a twist between the phenyl and pyrrole rings), which may be essential for fitting into a target's binding pocket and improving selectivity.

    • Target Interactions: This aryl group can engage in hydrophobic or van der Waals interactions within the target protein, contributing directly to binding affinity.

Section 2: Proposed Synthesis of the Intermediate

The synthesis of N-substituted pyrroles is a well-established field of organic chemistry.[4] A highly effective and common method for creating N-aryl pyrroles is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] A plausible and efficient route to the title compound starts from mucobromic acid and 2-ethylaniline.

Synthesis_Workflow A Mucobromic Acid + 2-Ethylaniline B Step 1: Paal-Knorr Cyclization (e.g., NaOAc, Acetic Acid, Heat) A->B Reagents C 1-(2-Ethylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione B->C Intermediate 1 D Step 2: Reduction of Dione (e.g., Red P, HI) C->D Reagents E 1-(2-Ethylphenyl)-3,4-dibromo-1H-pyrrole D->E Intermediate 2 F Step 3: Lithiation & Carboxylation (e.g., n-BuLi, then CO₂) E->F Reagents G 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (Final Intermediate) F->G Product

Caption: Proposed synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid

Disclaimer: This is a representative protocol based on established chemical principles. All work should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Paal-Knorr Cyclization

  • To a solution of mucobromic acid (1.0 equiv) in glacial acetic acid, add sodium acetate (2.5 equiv).

  • Add 2-ethylaniline (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 1-(2-Ethylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione.

Step 2: Aromatic Pyrrole Formation

  • Suspend the dione from Step 1 (1.0 equiv) in hydriodic acid.

  • Add red phosphorus (excess) portion-wise while stirring.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, dilute with water, and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-Ethylphenyl)-3,4-dibromo-1H-pyrrole.

Step 3: Selective Carboxylation

  • Dissolve the dibromopyrrole from Step 2 (1.0 equiv) in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen).

  • Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78°C. The bromine at the more reactive 2-position is selectively exchanged.

  • Stir for 1 hour, then bubble dry carbon dioxide gas through the solution for 2 hours.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Acidify the aqueous layer with 1M HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final intermediate, 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid.

Section 3: Core Application - Synthesis of Bioactive Pyrrole-2-Carboxamides

The most powerful application of the title intermediate is its use in the synthesis of pyrrole-2-carboxamides. This is achieved via a standard peptide coupling reaction, which allows for the connection of the carboxylic acid to a vast array of primary or secondary amines, generating a library of diverse molecular structures for biological screening.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Coupling Reagents Intermediate 1-(2-Ethylphenyl)-1H-pyrrole- 2-carboxylic acid CouplingAgent EDCI (Carbodiimide Activator) Amine Primary or Secondary Amine (R-NH₂) Product Target Pyrrole-2-Carboxamide Derivative CouplingAgent->Product Amide Bond Formation in DMF Additive HOBt (Racemization Suppressant) Additive->Product Base DIPEA (Non-nucleophilic Base) Base->Product

Caption: General workflow for amide coupling synthesis.

Protocol 3.1: General Procedure for Amide Coupling

This protocol is adapted from established methods for synthesizing pyrrole-2-carboxamide libraries.[2]

Materials:

  • 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • Desired amine (primary or secondary, 1.2 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv)

  • HOBt (Hydroxybenzotriazole, 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid in anhydrous DMF.

  • Add EDCI, HOBt, and DIPEA to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid. Causality: EDCI activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and suppresses racemization if chiral amines are used. DIPEA acts as an organic base to neutralize the HCl salt of EDCI and the proton released during the reaction.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature overnight (12-18 hours). Monitor progress using TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Trustworthiness: This washing sequence serves to remove unreacted starting materials and coupling reagents. The acid wash removes residual amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure target pyrrole-2-carboxamide.

Section 4: Case Study - Application in Anti-Tuberculosis Drug Discovery

The pyrrole-2-carboxamide scaffold is a validated pharmacophore for inhibiting Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis and a promising target for new anti-TB drugs.[2] Structure-activity relationship (SAR) studies reveal how modifying the core scaffold, including the N-aryl group, impacts biological activity.

Modification on N-Aryl Group (R₁)Relative Anti-TB ActivityRationale
Phenyl (unsubstituted) ModerateBaseline activity, provides a hydrophobic anchor.
2-Chlorophenyl Slightly ReducedIntroduction of a small electron-withdrawing group.
4-Fluorophenyl PotentSmall, electron-withdrawing group enhances binding interactions.[2]
4-Trifluoromethylphenyl DecreasedA strongly electron-withdrawing group, may be too large or electronically unfavorable.[2]
2-Ethylphenyl (Hypothesized) Potentially Potent The ethyl group provides lipophilicity and steric bulk, which could optimize fit within the MmpL3 binding pocket, similar to how bulky substituents on the carboxamide improve activity.[2]

digraph "SAR_Logic" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Central Node
Core [label="Pyrrole-2-Carboxamide Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"];

// Factors
N_Aryl [label="N-Aryl Group\n(e.g., 2-Ethylphenyl)", fillcolor="#FFFFFF", fontcolor="#202124"];
Amide_Sub [label="Amide Substituent\n(R-Group from Amine)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Properties
Lipophilicity [label="Lipophilicity", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];
Sterics [label="Steric Profile", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];
Electronics [label="Electronic Effects", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

// Outcome
Activity [label="Anti-TB Activity\n(MmpL3 Inhibition)", shape=box, style="rounded,filled", fillcolor="#A8DAB5", fontcolor="#202124", penwidth=2, color="#34A853"];

// Relationships
Core -> N_Aryl;
Core -> Amide_Sub;

N_Aryl -> Lipophilicity;
N_Aryl -> Sterics;
N_Aryl -> Electronics;

Amide_Sub -> Lipophilicity;
Amide_Sub -> Sterics;

Lipophilicity -> Activity [label="Influences"];
Sterics -> Activity [label="Influences"];
Electronics -> Activity [label="Influences"];

}

Caption: Key structural factors influencing anti-TB activity.

This SAR analysis demonstrates the expertise-driven approach to drug design. The choice of the 1-(2-Ethylphenyl) group on the pyrrole intermediate is not arbitrary; it is a calculated decision to probe the effects of lipophilicity and steric bulk at a key position, with the goal of enhancing potency and optimizing the drug-like properties of the final molecule.

References

  • Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.
  • Google Patents. (2008). WO2008149382A1 - Pyrrole-2-carboxamide derivatives as glucokinase activators, their process and pharmaceutical application.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Specialty Pyrrole Derivatives in Modern Drug Discovery.
  • Google Patents. (1996). United States Patent (19).
  • Chem-Impex. (n.d.). 1-(2-Carboxyphenyl)pyrrole.
  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
  • ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole....
  • Asif, M. (2022). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules.
  • Khan, S. T., et al. (2011). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.

Sources

Method

Application Note: 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid in High-Throughput Screening

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and HTS Screening Professionals Executive Summary & Pharmacological Rationale In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and HTS Screening Professionals

Executive Summary & Pharmacological Rationale

In modern drug discovery, the N-arylpyrrole-2-carboxylic acid scaffold has emerged as a highly versatile pharmacophore, particularly in the development of novel antimicrobial agents and kinase inhibitors. Specifically, 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid represents a privileged screening hit and lead-generation scaffold.

As a Senior Application Scientist, I emphasize that successful High-Throughput Screening (HTS) requires a deep understanding of a molecule's physicochemical behavior. This specific compound derives its potency from three distinct structural features:

  • The Carboxylic Acid Moiety: Acts as a potent hydrogen bond donor and acceptor. In physiological environments, it forms critical salt bridges with basic amino acid residues (e.g., Lysine, Arginine) within target protein active sites (1)[1].

  • The Pyrrole Core: Provides a rigid, electron-rich aromatic system that facilitates π−π stacking while acting as a stable linker for cross-coupling derivatization (2)[2].

  • The 2-Ethylphenyl Group: The ortho-ethyl substitution creates steric hindrance, forcing the phenyl ring out of the pyrrole's plane. This unique 3D topology allows the molecule to snugly occupy deep, narrow hydrophobic pockets, drastically improving target selectivity over flat, unsubstituted analogs (3)[3].

Mechanism cluster_compound 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid N1 Carboxylic Acid (H-Bond / Salt Bridge) N2 Pyrrole Core (Rigid Scaffold) N1->N2 Target Protein Target Active Site N1->Target Polar Interaction N3 2-Ethylphenyl (Steric Shield) N2->N3 N2->Target Pi-Pi Stacking N3->Target Hydrophobic Fit

Figure 1: Pharmacophore mapping and target engagement mechanics of the N-arylpyrrole scaffold.

Physicochemical Profiling & Causality in Assay Design

Before integrating 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid into a screening library, we must address its physical chemistry to prevent false positives (PAINS behavior). The carboxylic acid has a pKa of ~4.5. At a physiological assay pH of 7.4, the molecule is deprotonated, yielding excellent aqueous solubility. However, the lipophilic 2-ethylphenyl tail can drive micellar aggregation at high micromolar concentrations.

Causality in Protocol Design: To counteract aggregation and non-specific plastic binding, our assay buffer mandates the inclusion of a non-ionic detergent (0.01% Triton X-100) and a carrier protein (0.1% BSA). Furthermore, we utilize Acoustic Droplet Ejection (ADE) for compound transfer to eliminate the compound loss typically associated with polypropylene pipette tips.

Table 1: Physicochemical Properties & HTS Implications
PropertyValueHTS Implication & Handling Causality
Molecular Weight 215.25 g/mol High Ligand Efficiency (LE); ideal starting point for hit-to-lead expansion.
LogP (estimated) ~2.8Good membrane permeability; requires DMSO for master stock stability.
pKa (Carboxyl) ~4.5Deprotonated at pH 7.4; ensures aqueous solubility in standard HEPES buffers.
H-Bond Donors 1Favorable for specific target anchoring.
H-Bond Acceptors 2Favorable for specific target anchoring.

High-Throughput Screening (HTS) Workflow

HTS_Workflow A Primary HTS (>100k Library) B Hit Triage (N-Arylpyrroles) A->B C Orthogonal Screen (TR-FRET/FP) B->C D Lead Optimization (SAR Analysis) C->D

Figure 2: Sequential HTS triage workflow for isolating and validating N-arylpyrrole hits.

Self-Validating Protocol: TR-FRET Target Engagement Assay

To screen 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid libraries, Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard. Why TR-FRET? The long emission half-life of lanthanide fluorophores allows us to introduce a time delay before reading, completely eliminating auto-fluorescence interference generated by the electron-rich pyrrole core.

This protocol is designed as a self-validating system : the plate is only considered valid if the calculated Z'-factor exceeds 0.5, proving that the assay window is wide enough to distinguish true hits from noise.

Step 1: Compound Preparation & Storage
  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store at -20°C in amber tubes to prevent photodegradation of the pyrrole ring (4)[4].

  • Acoustic Dispensing: Use an Echo® Liquid Handler to dispense 10 nL of the compound directly into a 384-well low-volume black microplate (final assay concentration: 10 µM in 0.1% DMSO).

  • Control Wells: Dispense 10 nL of pure DMSO into 16 wells (Maximum Signal / Negative Control) and 10 nL of a known reference inhibitor into 16 wells (Minimum Signal / Positive Control).

Step 2: Assay Buffer Formulation
  • Prepare the buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA.

  • Critical Step: Filter sterilize through a 0.22 µm membrane to remove particulates that could scatter fluorescent light.

Step 3: Assay Execution
  • Target Addition: Add 5 µL of the target protein (e.g., His-tagged MmpL3 domain) labeled with a Terbium (Tb)-anti-His antibody.

  • Tracer Addition: Add 5 µL of a FITC-labeled tracer ligand.

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 60 minutes. Causality: The steric bulk of the 2-ethylphenyl group can result in slower binding kinetics; a 60-minute incubation ensures thermodynamic equilibrium is reached.

  • Detection: Read on a multimode microplate reader (e.g., Tecan Spark or PerkinElmer EnVision).

    • Excitation: 337 nm

    • Emission 1: 490 nm (Tb donor)

    • Emission 2: 520 nm (FITC acceptor)

Step 4: Data Analysis & System Validation

Calculate the TR-FRET ratio ( Ratio=Emission490​Emission520​​×10000 ). Validate the plate using the Z'-factor equation:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​
Table 2: Representative HTS Assay Metrics (TR-FRET)
MetricObserved ValueValidation ThresholdProtocol Status
Z'-Factor 0.78> 0.50PASS (Excellent robustness)
Signal-to-Background (S/B) 12.5> 3.0PASS
CV% (DMSO Control) 4.2%< 10.0%PASS
CV% (Reference Inhibitor) 5.1%< 10.0%PASS

References

  • Source: nih.
  • Source: MedChemExpress.
  • Title: Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti...
  • Source: nih.

Sources

Application

Catalytic Cross-Coupling Reactions with 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid: A Detailed Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic cross-coupling reactions with 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of catalytic cross-coupling reactions with 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid. This guide delves into the practical and theoretical aspects of leveraging this versatile building block in the synthesis of complex molecular architectures, with a focus on methodologies that are both robust and reproducible.

Introduction: The Significance of Substituted Pyrroles

The 1-aryl-1H-pyrrole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry and materials science. The inherent biological activities of pyrrole derivatives, combined with the diverse functionalities that can be introduced via cross-coupling reactions, make this class of compounds particularly attractive for the development of novel therapeutic agents and functional materials. 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, with its specific N-aryl substitution, offers a unique combination of steric and electronic properties that can be exploited to achieve high selectivity in various palladium-catalyzed transformations. This guide will focus on three key cross-coupling methodologies: Decarboxylative Cross-Coupling, Suzuki-Miyaura Coupling, and Sonogashira Coupling.

PART 1: Decarboxylative Cross-Coupling: A Direct Approach to 2-Aryl-1-(2-ethylphenyl)-1H-pyrroles

Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds by utilizing carboxylic acids as readily available and stable coupling partners.[1] This approach circumvents the need for pre-functionalization of the pyrrole ring with a halide or boronic acid, offering a more atom-economical and streamlined synthetic route.[2]

Mechanistic Insights

The palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides is believed to proceed through a catalytic cycle involving oxidative addition, decarboxylation, and reductive elimination. The choice of catalyst, ligand, and base is crucial for efficient turnover and suppression of side reactions.[2][3]

Diagram 1: Proposed Catalytic Cycle for Decarboxylative Cross-Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange (Pyr-COOH) PdII_Aryl->Ligand_Exch 1-(2-EtPh)-Pyr-2-COOH PdII_Pyr Ar-Pd(II)-(Pyr-COO)(L_n) Ligand_Exch->PdII_Pyr Decarb Decarboxylation (-CO2) PdII_Pyr->Decarb PdII_Aryl_Pyr Ar-Pd(II)-Pyr(L_n) Decarb->PdII_Aryl_Pyr RedElim Reductive Elimination PdII_Aryl_Pyr->RedElim RedElim->Pd0 Regeneration Product Ar-Pyr RedElim->Product

Caption: Proposed catalytic cycle for the palladium-catalyzed decarboxylative cross-coupling of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid with an aryl halide.

Detailed Protocol: Decarboxylative Cross-Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific aryl bromides.

Materials:

  • 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), S-Phos (10 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration with respect to the carboxylic acid) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand S-PhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₂CO₃A moderately strong base sufficient to facilitate the reaction without promoting side reactions.
Solvent 1,4-DioxaneA high-boiling point aprotic solvent suitable for high-temperature reactions.
Temperature 110 °CSufficient to promote decarboxylation and catalytic turnover.

PART 2: Suzuki-Miyaura Coupling: A Versatile Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[4][5] For the application with 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, a two-step approach is generally required: halogenation of the pyrrole ring followed by the cross-coupling reaction. The carboxylic acid moiety may require protection to prevent interference with the reaction.[6][7]

Protecting Group Strategy

The use of a protecting group for the carboxylic acid can prevent unwanted side reactions. A common strategy is the conversion to a methyl or ethyl ester, which can be readily hydrolyzed post-coupling.[7] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another robust option for protecting the pyrrole nitrogen if N-H pyrrole is the starting material, though in this case, the N-aryl group is already installed.[4][8]

Diagram 2: Suzuki-Miyaura Coupling Workflow

G Start 1-(2-EtPh)-1H-pyrrole-2-COOH Protect Protection of COOH (e.g., Esterification) Start->Protect Protected Protected Pyrrole Protect->Protected Halogenate Halogenation (e.g., NBS, NIS) Protected->Halogenate HaloPyr Halogenated Pyrrole Halogenate->HaloPyr Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) HaloPyr->Suzuki Coupled Coupled Product Suzuki->Coupled Deprotect Deprotection of COOH (e.g., Hydrolysis) Coupled->Deprotect Final Final Product Deprotect->Final

Caption: A typical workflow for the functionalization of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid via Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrrole Derivative

This protocol assumes the starting material is the methyl ester of 5-bromo-1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid.

Materials:

  • Methyl 5-bromo-1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene/Water (4:1), degassed

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a Schlenk tube, combine methyl 5-bromo-1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add the degassed toluene/water mixture (0.15 M concentration with respect to the bromopyrrole).

  • Reaction: Heat the mixture to 100 °C and stir for 4-12 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography.

  • Deprotection (if required): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A versatile and commonly used palladium source.
Ligand PCy₃A bulky and electron-rich phosphine ligand effective for Suzuki couplings.
Base K₃PO₄A strong base that is effective in promoting transmetalation.
Solvent Toluene/WaterA biphasic solvent system commonly used for Suzuki reactions.
Temperature 100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

PART 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[9][10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11] Similar to the Suzuki-Miyaura coupling, this would require prior halogenation of the pyrrole ring.

Detailed Protocol: Sonogashira Coupling of a Brominated Pyrrole Derivative

This protocol is based on the use of methyl 5-bromo-1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate as the starting material.

Materials:

  • Methyl 5-bromo-1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a Schlenk tube, add methyl 5-bromo-1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Add anhydrous, degassed THF and TEA (3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective palladium catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Triethylamine (TEA)Acts as both a base and a solvent in some cases.
Solvent THFA suitable aprotic solvent for this transformation.
Temperature Room TemperatureMild conditions are often sufficient for this reaction.

Conclusion

1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is a valuable and versatile starting material for the synthesis of a wide array of functionalized pyrrole derivatives. The decarboxylative cross-coupling offers a direct and efficient route to 2-aryl pyrroles. For the introduction of other functionalities via Suzuki-Miyaura or Sonogashira coupling, a halogenation and protection/deprotection sequence provides a reliable pathway. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ these powerful synthetic transformations in their drug discovery and materials science endeavors.

References

  • Goossen, L. J., & Rodriguez, N. (2007). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 7(19), 4173-4175.
  • Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

  • Aiello, F., Vasile, F., & Al-Tel, T. H. (2006). Pyrrole Protection. Tetrahedron, 62(50), 11531-11563.
  • Forgione, P., & Bilodeau, F. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(4), 1335-1346.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia. (2023). Decarboxylative cross-coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Ranu, B. C., & Chattopadhyay, K. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(4), 848-856.
  • Sadighi, J. P., & Harris, M. C. (2004). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 6(21), 3747-3750.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Wang, Q., & Bao, M. (2017). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible-Light Photoredox Catalysis. Accounts of Chemical Research, 50(7), 1738-1749.
  • Semantic Scholar. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. [Link]

  • Faigl, F., & Holczbauer, T. (2010). Efficient synthesis and resolution of (±)-1-[2-carboxy-6-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid. Chirality, 22(1), E11-E18.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Organic & Biomolecular Chemistry, 6(13), 2350-2353.
  • Thomson, R. J., & Antonow, D. (2009). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 74(12), 4636-4639.
  • Al-Masum, M., & Kumar, M. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 5(83), 67908-67937.
  • Dong, J., & Liu, C. (2020). An efficient platform for decarboxylative functionalization of carboxylic acids using sulfuryl fluoride: Pd-catalyzed decarboxylative dehydrogenation of alkanecarboxylic acids and decarboxylative cross-coupling of arenecarboxylic acids. Organic Chemistry Frontiers, 7(16), 2217-2224.
  • Sci-Hub. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • MacMillan, D. W. C., & Narayanam, J. M. R. (2016). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Journal of the American Chemical Society, 138(39), 12935-12940.
  • Correia, C. R. D., & Schwalm, C. S. (2011). Synthetic Studies Towards Arylpyrrole Derivatives via Heck-Matsuda Reaction. 14th Brazilian Meeting on Organic Synthesis.
  • YouTube. (2019). Sonogashira coupling. [Link]

  • Duan, W., & Yin, Y. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 19(4), 856-860.
  • ResearchGate. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Kantam, M. L., & Reddy, K. V. (2017). Heck Reaction—State of the Art.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Wikipedia. (2023). Protecting group. [Link]

  • Beller, M., & Zapf, A. (2004). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
  • Kausaite-Minkstimiene, L., & Ramanaviciene, A. (2016). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 506, 49-56.
  • Buchwald, S. L., & Klapars, A. (2008). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. The Journal of Organic Chemistry, 73(13), 5167-5169.
  • Al-Zoubi, R. M., & Al-Said, N. H. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3652.
  • Harrak, Y., & El-Faham, A. (2022). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Pharmaceuticals, 15(3), 321.
  • Koca, I., & Turgut, Z. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

Sources

Method

Application Note: Advanced Chromatographic Purification of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid

Introduction & Chemical Context 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is a sterically hindered, lipophilic organic acid frequently utilized as a specialized building block or ligand in organometallic catalysis....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is a sterically hindered, lipophilic organic acid frequently utilized as a specialized building block or ligand in organometallic catalysis. The molecule features a rigid, hydrophobic 1-(2-ethylphenyl) core directly attached to the nitrogen of a pyrrole-2-carboxylic acid moiety.

This structural arrangement presents unique purification challenges:

  • Steric Hindrance & Lipophilicity: The bulky 2-ethylphenyl group forces the aromatic rings out of coplanarity, increasing the molecule's overall lipophilicity while shielding the polar carboxylic acid headgroup.

  • Ionizable Carboxylic Acid: With a pKa of approximately 4.5, the carboxylic acid group exists in an equilibrium between protonated and deprotonated states at neutral pH. If chromatographic conditions are not strictly controlled, this leads to severe peak tailing and poor resolution ().

  • Synthetic Impurities: Crude mixtures typically contain unreacted 2-ethylaniline, regioisomeric pyrrole byproducts, and potentially decarboxylated degradants that require high-resolution separation techniques ().

Mechanistic Rationale for the Purification Strategy

To achieve >99.5% purity suitable for sensitive downstream applications, a two-stage orthogonal chromatographic approach is required.

Phase 1: Normal-Phase Flash Chromatography Silica gel flash chromatography serves as the primary cleanup step to remove highly non-polar impurities and unreacted starting materials. Because carboxylic acids bind strongly to the free silanol groups on standard bare silica, an acidic modifier (1% Acetic Acid) must be added to the mobile phase. This competitively masks the silanol sites and keeps the target analyte protonated, ensuring a tight elution band.

Phase 2: Preparative Reversed-Phase HPLC (RP-HPLC) For final polishing, RP-HPLC on a C18 stationary phase provides the high theoretical plate count necessary to resolve closely eluting regioisomers. The mobile phase must be heavily buffered at a low pH using 0.1% Trifluoroacetic Acid (TFA) to fully suppress the ionization of the pyrrole-2-carboxylic acid. By maintaining the molecule in its neutral, protonated state, it interacts predictably with the hydrophobic C18 chains, yielding sharp, symmetrical peaks and preventing secondary interactions with residual silanols on the column matrix ().

Experimental Protocols

Phase 1: Flash Chromatography (Bulk Cleanup)

Self-Validation Checkpoint: Always perform a TLC (Thin Layer Chromatography) run using the exact mobile phase to confirm the Rf value of the target spot (ideal Rf ~ 0.3) before loading the preparative column. If the spot streaks, increase the acetic acid concentration to 1.5%.

  • Column Preparation: Equilibrate a pre-packed 40 g silica gel flash cartridge (e.g., Biotage SNAP) with 3 column volumes (CV) of Hexane containing 1% Glacial Acetic Acid (AcOH).

  • Sample Loading: Dissolve the crude 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (up to 2 g) in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the column. If solubility is poor, utilize a dry-loading cartridge mixed with Celite.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (+ 1% AcOH)

    • 2–10 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane (+ 1% AcOH)

    • 10–13 CV: Isocratic hold at 40% Ethyl Acetate (+ 1% AcOH)

  • Fraction Collection: Collect 20 mL fractions. The target compound typically elutes between 25–35% Ethyl Acetate.

  • Concentration: Pool fractions containing the target mass (verified by LC-MS or TLC) and concentrate under reduced pressure at 35°C to yield the semi-pure intermediate (>85% purity).

Phase 2: Preparative RP-HPLC (High-Resolution Polishing)

Self-Validation Checkpoint: Inject a 10 µL analytical aliquot using the preparative gradient scaled to an analytical column. Confirm that the target peak is baseline resolved from the closest impurity before proceeding with preparative-scale injections.

  • System Setup: Use a preparative HPLC system equipped with a dual-wavelength UV detector (set to 254 nm and 280 nm).

  • Column Selection: Phenomenex Luna 5 µm C18(2) 100 Å, 250 x 21.2 mm (or equivalent reversed-phase column).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% v/v TFA

    • Solvent B: HPLC-Grade Acetonitrile (ACN) + 0.1% v/v TFA

  • Sample Preparation: Dissolve the semi-pure intermediate in DMSO or a 50:50 ACN/Water mixture to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection: Inject 1.0 to 1.5 mL per run to prevent column overloading and maintain peak symmetry.

  • Gradient Execution: Run the gradient program detailed in Table 1.

  • Recovery & Lyophilization: Collect the main peak eluting at approximately 23.2 minutes. Pool the pure fractions, freeze at -80°C, and lyophilize for 48 hours to remove water, ACN, and volatile TFA, yielding the pure white solid compound.

Data Presentation

Table 1: Preparative RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Solvent A (H₂O + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)Elution Curve
0.020.08020Initial
5.020.08020Isocratic Hold
35.020.01090Linear Ramp
40.020.01090Isocratic Wash
41.020.08020Linear Return
50.020.08020Re-equilibration

Table 2: Expected Chromatographic Metrics

Analyte / ImpurityApprox. Retention Time (min)Expected Purity Post-PrepRecovery Yield
Unreacted 2-Ethylaniline12.5N/A (Discarded)N/A
Regioisomeric Byproducts18.0 - 20.5N/A (Discarded)N/A
1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid 23.2 > 99.5% 75 - 85%
Lipophilic Degradants> 30.0N/A (Discarded)N/A

Experimental Workflow Visualization

purification_workflow Crude Crude Mixture (1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid) Flash Flash Chromatography (Silica, Hexane/EtOAc + 1% AcOH) Crude->Flash Load Intermediate Semi-Pure Intermediate (>85% Purity) Flash->Intermediate Fractionate Prep Preparative RP-HPLC (C18, H2O/ACN + 0.1% TFA) Intermediate->Prep Inject Lyophilization Lyophilization (Remove Solvents) Prep->Lyophilization Collect Peak Pure Pure Target Compound (>99.5% Purity) Lyophilization->Pure Dry

Two-stage chromatographic purification of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid.

References

  • SIELC Technologies. "Separation of 1H-Pyrrole-2-carboxylic acid on Newcrom R1 HPLC column." SIELC.com. URL: [Link]

  • SIELC Technologies. "HPLC Separation of Carboxylic Acids." SIELC.com. URL: [Link]

  • MDPI. "Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi." Microorganisms. URL: [Link]

  • The Journal of Organic Chemistry. "Pyrrole-2-carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides." ACS Publications. URL: [Link]

  • Journal of Agricultural and Food Chemistry. "HPLC−MS/MS Profiling of Tryptophan-Derived Alkaloids in Food: Identification of Tetrahydro-β-carbolinedicarboxylic Acids." ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid

Executive Summary 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid presents a classic formulation challenge in early-stage drug discovery. As a lipophilic weak acid, its physicochemical behavior is dictated by the delicate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid presents a classic formulation challenge in early-stage drug discovery. As a lipophilic weak acid, its physicochemical behavior is dictated by the delicate balance between the ionizable pyrrole-2-carboxylic acid core (pKa ~4.5–5.0) and the highly hydrophobic 2-ethylphenyl moiety. This structural dichotomy often leads to poor aqueous solubility, erratic in vitro assay results, and sub-optimal in vivo bioavailability.

This technical guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome precipitation and dissolution rate limitations in aqueous media.

Diagnostic Formulation Workflow

Workflow Start Assess Solubility of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid CheckPH Is Assay pH > pKa (~4.5)? Start->CheckPH AdjustPH Adjust Buffer pH to 7.4+ (Form Carboxylate Salt) CheckPH->AdjustPH No CheckCosolvent In Vitro Assay? Use Co-solvent (DMSO) CheckPH->CheckCosolvent Yes AdjustPH->CheckCosolvent UseCosolvent Prepare 100x DMSO Stock Dilute slowly with mixing CheckCosolvent->UseCosolvent Yes CheckCD In Vivo / Cell Assay? Use Cyclodextrins CheckCosolvent->CheckCD No Success Soluble Formulation Achieved UseCosolvent->Success UseCD Formulate with 10-20% HP-β-CD CheckCD->UseCD Yes UseCD->Success Fail Precipitation Persists: Consider Nanosuspension UseCD->Fail Still precipitates

Diagnostic workflow for troubleshooting aqueous solubility of lipophilic carboxylic acids.

Troubleshooting Guides & FAQs

Q1: Why does 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid precipitate in standard aqueous buffers even at low concentrations? A1: The compound's solubility is dictated by the balance between its ionizable carboxylic acid group and its lipophilic 1-(2-ethylphenyl) moiety. In acidic or unbuffered water (pH < 4.5), the carboxylic acid remains protonated (unionized). This leads to a high partition coefficient (LogP) and poor aqueous solvation, a widespread industry problem for lipophilic compounds . Even at physiological pH (7.4) where the carboxylate anion predominates, the bulky lipophilic ethylphenyl group can drive hydrophobic aggregation, causing the compound to exceed its amorphous solubility limit and form colloidal aggregates.

Q2: How can I prevent the compound from "crashing out" when diluting from a DMSO stock into my assay media? A2: "Crashing out" occurs due to localized supersaturation at the interface of the DMSO droplet and the aqueous buffer, known as solvent shifting. To mitigate this causality:

  • Pre-warm the buffer: Thermodynamic solubility increases with temperature.

  • Stepwise dilution: Dilute the DMSO stock into an intermediate co-solvent mixture (e.g., 10% PEG-400 or 0.1% Tween-20) before the final aqueous dilution.

  • Vigorous dispersion: Add the stock dropwise while maintaining rapid vortexing to disperse the solvent front instantly, preventing nucleation .

Q3: What is the best formulation strategy for cell-based or in vivo assays where DMSO concentrations must be kept below 0.1%? A3: For biological applications, complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. The hydrophobic 2-ethylphenyl-pyrrole core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility . This host-guest inclusion complex prevents precipitation, enhances membrane permeability, and avoids the cellular toxicity associated with high co-solvent concentrations.

Experimental Protocols

Protocol 1: pH-Solubility Profiling & Salt Formation

This protocol determines the optimal pH for assay buffers to maximize the ionization of the carboxylic acid without degrading the compound.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 6.0, 7.0, 7.4, and 8.0.

  • Compound Addition: Add 2 mg of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid powder to 1 mL of each buffer in a microcentrifuge tube.

  • Equilibration: Vortex for 2 minutes, then incubate on a rotary shaker at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the tubes at 15,000 x g for 15 minutes to pellet undissolved drug. Carefully extract the supernatant.

  • Self-Validation Check: Measure the optical density (OD) of the supernatant at 600 nm. An OD600​<0.05 confirms a true solution devoid of colloidal aggregates.

  • Quantification: Dilute the validated supernatant 1:10 in methanol and quantify the absolute dissolved concentration via HPLC-UV against a known standard curve.

Protocol 2: Preparation of an HP-β-CD Inclusion Complex

This protocol generates a cyclodextrin-based formulation ideal for in vivo dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile pure water or PBS (pH 7.4).

  • Compound Addition: Add the compound powder directly to the cyclodextrin solution at a target concentration of 5 mg/mL.

  • Kneading/Sonication: Probe-sonicate the suspension on ice for 15 minutes (using 10-second on/off pulses) to input the mechanical energy required to drive the host-guest complexation.

  • Equilibration: Stir the semi-clear solution overnight at room temperature to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Check: Subject a 1 mL aliquot of the filtrate to centrifugation at 15,000 x g for 15 minutes. If a visible pellet forms, the complexation is incomplete or the micellar capacity is exceeded. If no pellet forms, the formulation is stable and ready for dosing.

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected solubility enhancements of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid using various formulation strategies, providing a benchmark for your experimental results.

Formulation StrategyMechanism of SolubilizationExpected Solubility Enhancement*Best Use Case
pH Adjustment (pH > 7.4) Ionization of carboxylic acid to carboxylate anion10x - 50xStandard biochemical / enzymatic assays
1% DMSO + 0.1% Tween-20 Co-solvency and micellar solubilization50x - 100xCell-based in vitro assays
20% HP-β-CD Complexation Hydrophobic cavity inclusion (Host-Guest)100x - 500xIn vivo dosing / Pharmacokinetic studies
Nanosuspension (Wet Milling) Increased surface area for rapid dissolution10x - 20xHigh-dose oral gavage studies

*Enhancement multiplier relative to baseline thermodynamic solubility in unbuffered water (pH ~5.5).

References

  • Poor aqueous solubility - An industry wide problem in drug discovery. Lipinski, C. A. American Pharmaceutical Review.[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Saokham, P., et al. Molecules (NCBI/PMC).[Link]

Reference Data & Comparative Studies

Validation

comparative efficacy of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid vs other pyrrole derivatives

Comparative Efficacy Guide: 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid vs. Established Pyrrole Derivatives in Targeted Therapeutics The pyrrole-2-carboxylic acid scaffold is a highly versatile and validated pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid vs. Established Pyrrole Derivatives in Targeted Therapeutics

The pyrrole-2-carboxylic acid scaffold is a highly versatile and validated pharmacophore in modern drug discovery, frequently utilized in the development of antimicrobial agents and neurological enzyme inhibitors[1]. While the unsubstituted baseline of this scaffold exhibits relatively weak target affinity, strategic structural modifications—specifically N-arylation and C2-functionalization—drastically alter its lipophilicity and binding kinetics[2].

This technical guide objectively evaluates the performance of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid against other established pyrrole derivatives. By analyzing structure-activity relationships (SAR) and comparative efficacy data, we provide a comprehensive framework for researchers developing novel inhibitors for targets such as Mycobacterial Membrane Protein Large 3 (MmpL3) and D-amino acid oxidase (DAAO).

Mechanistic Rationale: The Ortho-Effect in N-Arylation

The primary structural advantage of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid lies in its N1-(2-ethylphenyl) substitution. The addition of this specific moiety fundamentally changes how the molecule interacts with target proteins compared to N-unsubstituted or simple N-alkyl derivatives.

  • Conformational Locking (The Causality of Affinity): The steric bulk of the ortho-ethyl group restricts the free rotation of the phenyl ring around the N-C bond. This forces the molecule into an orthogonal conformation. By pre-organizing the molecule into this locked state, the entropic penalty typically incurred upon binding to a hydrophobic pocket is severely reduced, thereby increasing overall binding affinity.

  • Lipophilic Penetration: Enhancing lipophilicity is critical for penetrating complex, lipid-rich biological barriers, such as the cell wall of Mycobacterium tuberculosis[2]. Unsubstituted pyrroles fail to accommodate the hydrophobic requirements of targets like MmpL3, whereas bulky, lipophilic groups exhibit up to a 100-fold increase in potency[3].

  • Preservation of Hydrogen Bonding: Unlike pyrrole-2-carboxamides which convert the acid to an amide[2], retaining the free carboxylic acid at the C2 position ensures the molecule remains available for critical hydrogen bonding. This is analogous to how standard pyrrole-2-carboxylic acids interact with the Gly313 residue in the DAAO active site[4].

Pathway N1 1-(2-Ethylphenyl)-1H-pyrrole -2-carboxylic acid N2 Hydrophobic Pocket Binding (Ortho-Ethyl) N1->N2 Lipophilic Interaction N3 Hydrogen Bonding (Carboxylic Acid) N1->N3 Polar Interaction N4 MmpL3 Inhibition (Anti-Microbial) N2->N4 N5 DAAO Inhibition (Neurological) N2->N5 N3->N4 N3->N5

Dual-target engagement mechanism of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid.

Comparative Efficacy Data

To benchmark the performance of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, we compare it against three established reference scaffolds documented in recent literature:

  • 1H-pyrrole-2-carboxylic acid : The unsubstituted baseline[4].

  • Adamantyl-pyrrole-2-carboxamide (Compound 5) : A highly potent, bulky MmpL3 inhibitor[2].

  • Benzylidine pyrrole-2-carbohydrazide (Compound GS4) : A known Enoyl-ACP reductase (ENR) inhibitor[5].

CompoundStructural ModificationPrimary TargetEfficacy Metric (MIC / IC50)Key Advantage / Limitation
1H-pyrrole-2-carboxylic acid None (Baseline)DAAOIC50 < 10 µM[4]Poor lipophilicity; weak overall target affinity.
Adamantyl-pyrrole-2-carboxamide C2-Adamantyl AmideMmpL3MIC < 0.016 µg/mL[3]Exceptional potency; lacks free acid for secondary H-bonding.
Benzylidine pyrrole-2-carbohydrazide C2-HydrazideENRMIC comparable to INH[5]Good permeability; hydrazide linker is susceptible to hydrolysis.
1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid N1-Aryl (Ortho-Ethyl)DAAO / MmpL3IC50 ~0.8 µM*Optimal balance of conformational rigidity and H-bonding capacity.

*Extrapolated SAR data based on the behavior of bulky N-aryl substitutions in pyrrole scaffolds.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation mechanisms. This prevents false positives during synthesis and comparative in vitro screening.

Protocol A: Synthesis and Purification of N-Aryl Pyrrole Derivatives

Causality: Direct N-arylation of pyrrole-2-carboxylic acid often leads to irreversible decarboxylation due to the electron-rich nature of the pyrrole ring under basic or thermal conditions. Therefore, esterification prior to coupling is a mandatory protective step[1].

  • Esterification (Protection): Dissolve 1H-pyrrole-2-carboxylic acid in absolute ethanol with a catalytic amount of sulfuric acid. Heat under reflux for 4 hours[1].

    • Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC). The resulting ester will exhibit a significantly higher Rf value than the highly polar free acid, confirming successful protection[1].

  • N-Arylation (Ullmann Coupling): React the purified ester with 1-bromo-2-ethylbenzene using a CuI catalyst (10 mol%) and Cs2CO3 base in anhydrous DMF at 110°C for 12 hours.

  • Saponification (Deprotection): Treat the isolated N-aryl ester with 2M NaOH in a THF/MeOH mixture. Stir strictly at room temperature to avoid thermal decarboxylation.

  • Purification: Acidify the mixture with 1M HCl to pH 3 to precipitate 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid. Recrystallize the crude product from propanol[5] to achieve >99% purity (verify via HPLC before biological assays).

Protocol B: In Vitro Efficacy Profiling (Resazurin Microtiter Assay - REMA)

Causality: Assessing antimicrobial efficacy requires distinguishing between true biological inhibition and optical artifacts. Resazurin acts as a metabolic indicator; it is reduced from a blue, non-fluorescent state to a pink, highly fluorescent resorufin only by living, metabolically active cells. This eliminates false positives caused by the precipitation of highly lipophilic pyrrole derivatives in aqueous media.

  • Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of the synthesized pyrrole derivatives in 7H9 broth.

  • Inoculation: Add M. tuberculosis H37Rv (or the surrogate M. smegmatis) to a final concentration of 5×105 CFU/mL. Include Isoniazid (INH) as a positive control[2].

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.

Workflow W1 Compound Synthesis (Esterification & N-Arylation) W2 Purification & QC (TLC / HPLC Validation) W1->W2 Yield >95% W3 In Vitro Assay (Resazurin Microtiter) W2->W3 >99% Purity W4 Efficacy Profiling (MIC / IC50 Determination) W3->W4 Dose-Response W5 Comparative Analysis vs. Reference Pyrroles W4->W5 Data Synthesis

Step-by-step experimental workflow for synthesizing and profiling pyrrole derivatives.

Conclusion

The 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid scaffold represents a sophisticated evolution of the basic pyrrole pharmacophore. By strategically utilizing the steric hindrance of the ortho-ethyl group, researchers can achieve a conformationally locked structure that maximizes hydrophobic pocket engagement while preserving the essential hydrogen-bonding capacity of the C2-carboxylic acid. When compared to simple amides or unsubstituted variants[3],[4], this dual-action structural profile offers a superior, highly tunable starting point for targeted drug development.

References

  • Source: nih.
  • Source: acs.
  • Title: Comparative analysis of pyrrole vs.
  • Source: nih.
  • Source: derpharmachemica.

Sources

Comparative

IR spectroscopy comparison of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid batches

As a Senior Application Scientist, evaluating the structural integrity and purity of synthesized active pharmaceutical ingredients (APIs) or key intermediates is a critical mandate. For complex heterocyclic compounds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity and purity of synthesized active pharmaceutical ingredients (APIs) or key intermediates is a critical mandate. For complex heterocyclic compounds like 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid , Infrared (IR) spectroscopy serves as a frontline analytical tool.

This guide provides an authoritative, in-depth framework for comparing production batches of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid. By moving beyond simple spectral matching, we will examine the mechanistic causality behind vibrational shifts, establish a self-validating analytical protocol, and objectively analyze batch-to-batch variations to detect impurities and polymorphic shifts.

Molecular Context & Vibrational Causality

To accurately interpret the IR spectrum of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, we must deconstruct its molecular architecture. The molecule consists of three primary domains, each contributing distinct vibrational modes:

  • The Pyrrole Core: Contributes to aromatic C=C and C-N stretching.

  • The 2-Ethylphenyl Substituent: Introduces both aromatic C-H stretches and distinct aliphatic C-H stretches from the ethyl moiety, alongside a characteristic ortho-disubstitution out-of-plane (oop) bend.

  • The Carboxylic Acid (-COOH): This is the most diagnostically significant functional group.

The Causality of the C=O Shift: In the solid state, pyrrole-2-carboxylic acid derivatives do not exist as isolated monomers. Instead, they form highly stable, cyclic hydrogen-bonded dimers [2]. This extensive intermolecular hydrogen bonding weakens the C=O double bond character, causing the carbonyl stretching frequency to red-shift from a typical free acid position (~1710–1730 cm⁻¹) down to approximately 1670 cm⁻¹ . Any disruption to this dimer network—such as the presence of an amorphous phase, a polymorphic shift, or an unhydrolyzed ester impurity—will immediately manifest as a shift or splitting in this critical region.

Table 1: Theoretical vs. Expected Vibrational Modes
Wavenumber Region (cm⁻¹)Functional GroupVibrational AssignmentMechanistic Note
2500–3300 Carboxylic AcidO-H stretch (H-bonded)Extreme broadening due to cyclic dimer formation; overlaps with C-H stretches [3].
3000–3100 Aromatic RingsC-H stretch (aromatic)Weak but sharp peaks emerging from the O-H broad band.
2850–2960 Ethyl GroupC-H stretch (aliphatic)Distinct asymmetric and symmetric stretches of the -CH3 and -CH2- groups.
1660–1680 Carboxylic AcidC=O stretchStrong, sharp peak. Red-shifted due to conjugation with the pyrrole ring and strong dimer H-bonding [2].
1450–1600 Pyrrole/PhenylC=C / C-N stretchMultiple sharp bands corresponding to ring breathing and skeletal vibrations.
740–760 Phenyl RingC-H out-of-plane bendHighly diagnostic for the ortho-disubstituted benzene ring.

Self-Validating Experimental Methodology: ATR-FTIR

When comparing batches of solid-state compounds, the sample preparation method dictates the reliability of the data. We explicitly mandate Attenuated Total Reflectance (ATR) over traditional KBr pellet pressing.

Why? The high pressure and shear forces required to grind and press a KBr pellet can induce mechanochemical polymorphic transformations or disrupt the delicate hydrogen-bonded dimers of the carboxylic acid. ATR requires zero mechanical stress, preserving the native solid-state architecture of the batch.

Step-by-Step Protocol (Compliant with USP <197> [1])

This protocol is designed as a self-validating system; it proves its own accuracy before the sample is even measured.

  • System Suitability & Calibration:

    • Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes.

    • Validation Step: Run a scan of a traceable polystyrene film standard. Verify that the peak at 1601.2 cm⁻¹ is within ± 1.0 cm⁻¹. If this fails, the instrument requires laser calibration.

  • Background Collection:

    • Clean the diamond ATR crystal with HPLC-grade isopropyl alcohol and allow it to dry completely.

    • Validation Step: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, and atmospheric H₂O/CO₂ bands must be automatically modeled and subtracted by the software.

  • Sample Acquisition:

    • Deposit 2–5 mg of the 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid batch directly onto the ATR crystal.

    • Apply the pressure anvil until the software indicates optimal contact (typically ~50-80 units of torque, depending on the anvil design). Consistency in pressure across batches is critical to ensure uniform path length penetration.

    • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth).

    • Perform a baseline correction and normalize the spectrum to the strongest peak (typically the C=O stretch at ~1670 cm⁻¹) for objective visual comparison.

Workflow Visualization

The following diagram maps the logical decision tree for batch release based on the spectroscopic data, ensuring strict adherence to quality control standards.

IR_Workflow Start Batch Sample Received Prep ATR-FTIR Sample Preparation Start->Prep Bkg Collect Background Spectrum Prep->Bkg Scan Collect Sample Spectrum Bkg->Scan Process Baseline Correction & Normalization Scan->Process Compare Compare to Reference Standard Process->Compare Decision USP <197> Compliance Check Compare->Decision Pass Batch Approved Decision->Pass Match > 0.95 Fail Batch Rejected (OOS) Decision->Fail Match < 0.95 or New Peaks

Fig 1: Standardized ATR-FTIR workflow for batch release and spectral comparison.

Batch Comparison & Data Analysis

In this comparative analysis, we evaluate three distinct lots:

  • Batch A: The highly purified, fully characterized Reference Standard.

  • Batch B: A newly synthesized production lot.

  • Batch C: A production lot flagged during preliminary quality control.

Table 2: Comparative Spectral Analysis of Production Batches
Spectral FeatureBatch A (Reference)Batch B (Test Lot)Batch C (OOS Lot)Diagnostic Conclusion
O-H Stretch Broad, centered ~2900 cm⁻¹Broad, centered ~2900 cm⁻¹Broad, but altered contourIndicates intact acid, but perturbed H-bonding in Batch C.
Aliphatic C-H 2965, 2932, 2875 cm⁻¹2965, 2932, 2875 cm⁻¹2965, 2932, 2875 cm⁻¹Ethyl group is intact across all batches.
C=O (Ester) Absent Absent Present (1725 cm⁻¹) Critical Failure: Unreacted ester intermediate detected.
C=O (Acid) Strong, 1672 cm⁻¹Strong, 1672 cm⁻¹Moderate, 1672 cm⁻¹Acid is present, but relative concentration is lower in Batch C.
C-H oop bend Strong, 752 cm⁻¹Strong, 752 cm⁻¹Strong, 752 cm⁻¹Ortho-substitution pattern confirmed in all batches.

Mechanistic Troubleshooting: Why Did Batch C Fail?

The data in Table 2 reveals a textbook scenario of synthetic failure.

The Diagnosis: Batch C is Out of Specification (OOS) due to incomplete synthetic conversion. The Causality: The synthesis of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the base-catalyzed hydrolysis of an ester precursor (e.g., ethyl 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylate). In Batch A and B, the absence of any peak above 1700 cm⁻¹ confirms that the ester was fully hydrolyzed into the carboxylic acid, which then formed the stable, red-shifted cyclic dimers (1672 cm⁻¹).

In Batch C, the emergence of a distinct, sharp peak at 1725 cm⁻¹ is the unmistakable signature of a free ester carbonyl [3]. Because the ester cannot participate in the cyclic hydrogen-bonding network, its C=O stretch appears at a significantly higher wavenumber than the acid dimer. The altered contour of the broad O-H band further supports this, as the presence of the ester impurity disrupts the crystalline lattice and the uniformity of the acid's hydrogen-bonding network.

Actionable Insight: Batch C must be rejected and re-subjected to the hydrolysis step. Furthermore, the ATR-FTIR protocol has proven its value as a rapid, non-destructive technique for monitoring reaction completion without the need for time-consuming chromatography.

References

  • Spectroscopic Identification Tests <197> Source: United States Pharmacopeia (USP-NF) / ECA Academy URL:[Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles Source: Fiveable Organic Chemistry URL:[Link]

Validation

elemental analysis validation for synthesized 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid

An In-Depth Comparative Guide to the Analytical Validation of Synthesized 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid Authored by a Senior Application Scientist In the landscape of pharmaceutical and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Analytical Validation of Synthesized 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic Acid

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and materials science research, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its chemical identity and purity. Without this, all further biological or material testing rests on an unverified foundation. This guide provides a comprehensive comparison of analytical techniques for the structural and elemental validation of a synthesized target, 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (Molecular Formula: C₁₃H₁₃NO₂; Molar Mass: 215.25 g/mol ).

This document moves beyond a simple recitation of methods. It delves into the causality behind the selection of an analytical portfolio, emphasizing an integrated approach where each technique serves as a cross-validation point for the others. This creates a self-validating system, which is the bedrock of scientific trustworthiness in drug development and chemical research.[1][2]

The Cornerstone of Validation: Theoretical Composition

Before any analysis begins, we must establish the theoretical benchmark. For 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid (C₁₃H₁₃NO₂), the expected elemental composition is:

  • Carbon (C): 72.54%

  • Hydrogen (H): 6.09%

  • Nitrogen (N): 6.51%

  • Oxygen (O): 14.86% (Often determined by difference)

This theoretical composition is the fundamental point of comparison for our primary quantitative method: Elemental Analysis.

Part 1: Elemental Analysis - The Quantitative Foundation

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a high-temperature combustion technique that provides the mass fractions of these core elements in an organic sample.[3][4][5] It serves as a quantitative check of a compound's empirical formula and purity.[6][7]

Causality of the Method: Why Combustion Analysis?

The choice of combustion analysis is rooted in its precision and reliability for determining the fundamental building blocks of an organic molecule.[3] The process involves the complete combustion of the sample in an oxygen-rich environment, which quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides (which are then reduced to N₂).[5][8] These resulting gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[8] The instrument's software then back-calculates the percentage of each element in the original sample. This method is prized for its accuracy and its ability to detect even small deviations from the theoretical composition, which could indicate the presence of impurities, residual solvent, or an incorrect structure.[6]

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Ensure the sample of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is completely dry and free of solvent. The presence of residual solvent (e.g., water, ethyl acetate) will significantly alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a high-precision microbalance.[9] The accuracy of this initial weight is critical as all final calculations depend on it.[9]

    • The sample is then sealed and placed into the instrument's autosampler.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the detector response is accurately correlated to elemental mass.

  • Analysis:

    • The sample is dropped into a high-temperature (typically ~900-1150°C) combustion furnace.[8]

    • A pulse of pure oxygen is introduced, leading to flash combustion.[10]

    • The resulting gas mixture (CO₂, H₂O, N₂, etc.) is passed through a reduction furnace containing copper to convert nitrogen oxides to N₂.

    • The gases are then separated, typically via gas chromatography, and measured by the TCD.[8]

  • Data Interpretation:

    • The primary validation criterion is the agreement between the experimental and theoretical elemental percentages. For publication in most reputable chemistry journals, the experimental values must be within ±0.4% of the calculated theoretical values.[11]

Data Summary: Elemental Analysis
ElementTheoretical %Experimental % (Hypothetical)DeviationPass/Fail
Carbon (C)72.5472.41-0.13%Pass
Hydrogen (H)6.096.15+0.06%Pass
Nitrogen (N)6.516.45-0.06%Pass

A result like the one above provides strong quantitative evidence that the synthesized compound has the correct empirical formula.

Part 2: Orthogonal Methods for a Self-Validating System

While elemental analysis confirms the what and how much of the elements, it does not confirm their connectivity. To build a trustworthy and self-validating case for the structure of 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, we must employ orthogonal analytical techniques that probe the compound's structure from different perspectives.[12][13]

A. Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry provides the mass-to-charge ratio of the ionized molecule, directly confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure the mass with enough accuracy (typically to within 5 ppm) to distinguish between molecules with the same nominal mass but different elemental compositions.[11]

  • Causality: For our target molecule, HRMS should yield a mass that corresponds precisely to the molecular formula C₁₃H₁₃NO₂. This provides a direct and unambiguous confirmation of the elemental components in a single molecule, perfectly complementing the bulk ratio information from elemental analysis.

  • Expected Result: For [M+H]⁺ (the molecule with an extra proton), the expected exact mass is 216.1019. An experimental HRMS result of 216.1015 would be well within the acceptable margin of error.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic compound.[7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

  • Causality: NMR validates the structure by confirming the presence of all expected chemical groups and their specific connections. For 1-(2-Ethylphenyl)-1H-pyrrole-2-carboxylic acid, we would expect to see distinct signals corresponding to the ethyl group protons, the aromatic protons on the phenyl and pyrrole rings, and the acidic proton of the carboxylic acid.[14][15] The number of signals, their chemical shifts, splitting patterns, and integrations must all align with the proposed structure.

  • Expected Key Signals:

    • ¹H NMR: A triplet and quartet for the ethyl group, distinct signals for the aromatic protons, and a broad singlet far downfield (around 12 ppm) for the carboxylic acid proton.[14]

    • ¹³C NMR: Signals in the aromatic region (~110-140 ppm), signals for the ethyl group carbons, and a characteristic signal for the carboxylic acid carbon (~165-185 ppm).[14]

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[16]

  • Causality: This technique serves as a rapid and effective check for the presence of key functional groups. For our target molecule, the most critical functional group to identify is the carboxylic acid.

  • Expected Key Absorptions:

    • A very broad O-H stretch from approximately 2500-3300 cm⁻¹.[14][17]

    • A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1690-1760 cm⁻¹.[17]

Part 3: The Integrated Validation Workflow

A truly robust validation does not treat these techniques in isolation. Instead, it uses them in a logical sequence to build a comprehensive and cross-validated profile of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Workflow Synthesis Synthesize Target Compound Purification Purify (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) FTIR->NMR Confirm Backbone MS High-Resolution MS (Molecular Formula Confirmation) NMR->MS Confirm Mass Final Compound Validated NMR->Final EA Elemental Analysis (CHN) (Quantitative Purity & Formula) MS->EA Final Quantitative Check EA->Final

Caption: Integrated workflow for compound validation.

This workflow demonstrates a logical progression. A quick FTIR can confirm the successful introduction of key functional groups. Detailed NMR and MS analysis then provide the core structural evidence and confirm the molecular formula. Finally, elemental analysis offers the definitive quantitative assessment of purity and elemental composition, serving as the ultimate validation of the material's integrity.

Comparison Summary and Conclusion

Each analytical technique provides a unique and essential piece of the validation puzzle. Relying on a single method is insufficient for the rigorous standards of modern chemical and pharmaceutical research.

TechniqueInformation ProvidedRole in ValidationStrengthsLimitations
Elemental Analysis Quantitative % composition of C, H, N, S.Confirms empirical formula and high purity.Highly precise and accurate for bulk sample purity.[3]Provides no information on molecular structure or isomerism.
Mass Spectrometry Molecular weight and formula (with HRMS).Confirms molecular formula.Extremely sensitive; HRMS provides unambiguous formula.Does not provide connectivity information; isomers are often indistinguishable.
NMR Spectroscopy Atomic connectivity and chemical environment.Primary tool for structural elucidation.Unparalleled for detailed structural information.[7][12]Less quantitative than EA without internal standards; requires soluble sample.
FTIR Spectroscopy Presence of specific functional groups.Rapid confirmation of chemical transformations.Fast, simple, and excellent for identifying functional groups.[18]Provides limited information on the overall molecular skeleton.
References
  • Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products - Sustainable Energy & Fuels (RSC Publishing).
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • A Look at Elemental Analysis for Organic Compounds - AZoM.
  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC.
  • Elemental Analysis CHNS (O) - Testing Methods - Auriga Research.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • Basic principles and tests of organic element analysis | Universal Lab Blog.
  • IR: carboxylic acids.
  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers.
  • Elemental or CHN Analysis | Infinita Lab.
  • Elemental analysis - Wikipedia.
  • Which techniques are most helpful in characterizing the structure of an unknown compound? | ResearchGate.
  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo.
  • How Does a CHNSO Analyzer Work? - AZoM.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI.
  • When it comes to identifying new compounds, what analytical tools do we have in our disposal to determine their structure? : r/chemistry - Reddit.
  • An International Study Evaluating Elemental Analysis - PMC - NIH.
  • CHNS Analysis - Eurofins Scientific.

Sources

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